REACTION_CXSMILES
|
[H-].[Na+].CS(C)=O.[Br-].F[C:9](F)([C:32]([OH:34])=[O:33])[CH2:10][CH2:11][CH2:12][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.S(=O)(=O)(O)[O-:37].[K+].[CH:42]1C=[CH:46][CH:45]=[CH:44][CH:43]=1>>[O:37]1[CH2:46][CH2:45][CH2:44][CH2:43][CH:42]1[O:34][CH:32]1[CH2:9][CH2:10][CH2:11][CH2:12][O:33]1 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].FC(CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(C(=O)O)F
|
Name
|
3α,5α-dihydroxy-2β-[(3R)-3-hydroxy-4-phenoxy-trans-1-butenyl]-1α-cyclopentaneacetaldehyde γ-lactol bis(tetrahydropyranyl ether)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at ambient temperature for 2 hr
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
and diluted with 50 ml
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature at less than or equal to 10° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with 50 ml
|
Type
|
WASH
|
Details
|
of benzene and the organic extracts are washed successively with 50 ml
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporating
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
yields an oil which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on 100 g
|
Type
|
WASH
|
Details
|
of acid washed silica gel
|
Type
|
WASH
|
Details
|
Elution with 20-75 percent ethyl acetate and Skellysolve B
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OC1OCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |